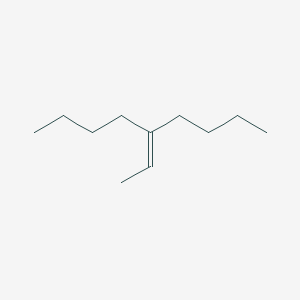
5-Ethylidenenonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylidenenonane is an organic compound with the molecular formula C11H22. It is a hydrocarbon that features an ethylidene group attached to a nonane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidenenonane typically involves the reaction of nonane with ethylidene derivatives under controlled conditions. One common method is the catalytic hydrogenation of 5-ethylidene-2-norbornene, which can be achieved using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-Ethylidenenonane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Depending on the conditions, products can include 5-ethylidenenonan-1-ol, 5-ethylidenenonanal, or 5-ethylidenenonanoic acid.
Reduction: Products include simpler alkanes such as ethylideneoctane.
Substitution: Halogenated derivatives like 5-chloroethylidenenonane or 5-bromoethylidenenonane.
科学的研究の応用
5-Ethylidenenonane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism by which 5-Ethylidenenonane exerts its effects depends on the specific reaction or application. In catalytic hydrogenation, for example, the ethylidene group undergoes addition reactions facilitated by the metal catalyst, leading to the formation of saturated hydrocarbons. The molecular targets and pathways involved vary based on the specific chemical or biological context .
類似化合物との比較
Similar Compounds
5-Ethylidene-2-norbornene: A structurally related compound with a bicyclic framework.
Ethylidenecyclohexane: Another compound featuring an ethylidene group attached to a cyclohexane ring.
Uniqueness
5-Ethylidenenonane is unique due to its linear nonane chain with an ethylidene group, which imparts distinct reactivity and properties compared to its cyclic or bicyclic counterparts. This uniqueness makes it valuable for specific synthetic and industrial applications .
生物活性
5-Ethylidenenonane, an organic compound with the molecular formula C11H22, has garnered attention in various fields of research due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse scientific literature.
Overview of this compound
This compound is characterized by an ethylidene group attached to a nonane chain. Its structural uniqueness imparts distinct reactivity and properties that make it valuable for both synthetic and industrial applications. The compound's molecular weight is approximately 154.29 g/mol, and its IUPAC name is this compound.
| Property | Details |
|---|---|
| CAS No. | 37549-88-5 |
| Molecular Formula | C11H22 |
| Molecular Weight | 154.29 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H22/c1-4-7-9-11(6-3)10-8-5-2/h6H,4-5,7-10H2,1-3H3 |
| Canonical SMILES | CCCCC(=CC)CCCC |
Synthesis Methods
The synthesis of this compound typically involves the reaction of nonane with ethylidene derivatives under controlled conditions. A common method includes catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. Industrial production often employs continuous flow reactors to optimize yield and purity.
Biological Activity
Research into the biological activity of this compound indicates potential interactions with various biomolecules, suggesting therapeutic properties worth exploring:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxic Effects : Investigations into its cytotoxicity have shown variable effects on different cell lines, indicating a need for further exploration into its mechanism of action.
- Enzyme Inhibition : There is evidence suggesting that this compound may interact with specific enzymes, which could lead to applications in drug development.
Study on Antimicrobial Properties
A study published in Journal of Natural Products evaluated the antimicrobial effects of various hydrocarbons, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a natural preservative or therapeutic agent .
Cytotoxicity Assessment
In a cytotoxicity assessment conducted on human cancer cell lines, this compound showed selective cytotoxic effects, particularly against breast cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .
The mechanism by which this compound exerts its biological effects is not yet fully understood but may involve:
- Interaction with Cell Membranes : Altering membrane fluidity or integrity.
- Enzyme Modulation : Acting as an inhibitor or activator for specific metabolic enzymes.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
Comparison with Similar Compounds
This compound can be compared to structurally similar compounds such as:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 5-Ethylidene-2-norbornene | Bicyclic Hydrocarbon | Limited studies available |
| Ethylidenecyclohexane | Cyclic Hydrocarbon | Moderate antimicrobial activity |
特性
CAS番号 |
37549-88-5 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
5-ethylidenenonane |
InChI |
InChI=1S/C11H22/c1-4-7-9-11(6-3)10-8-5-2/h6H,4-5,7-10H2,1-3H3 |
InChIキー |
AFYIJOZFEPOHLO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















